molecular formula C18H13NO3 B5435710 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol

Cat. No.: B5435710
M. Wt: 291.3 g/mol
InChI Key: JBRXQRJDXQJFIS-QPJJXVBHSA-N
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Description

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling Reaction: The final step involves the coupling of the benzodioxole moiety with the quinoline core. This can be achieved through a Heck reaction, where the benzodioxole derivative is reacted with a quinoline derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol is unique due to its combination of a benzodioxole moiety with a quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-15-3-1-2-13-6-8-14(19-18(13)15)7-4-12-5-9-16-17(10-12)22-11-21-16/h1-10,20H,11H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRXQRJDXQJFIS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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